molecular formula C16H13Cl2F3N2O2 B2530324 4-Chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)butanamide CAS No. 339014-65-2

4-Chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)butanamide

Cat. No.: B2530324
CAS No.: 339014-65-2
M. Wt: 393.19
InChI Key: MBPREUYVDYBMEL-UHFFFAOYSA-N
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Description

4-Chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)butanamide is a synthetic organic compound characterized by the presence of chloro, trifluoromethyl, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)butanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for efficiency and yield. The process would typically be carried out in a controlled environment to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.

Scientific Research Applications

4-Chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)butanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

4-Chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its trifluoromethyl and pyridinyl groups, in particular, contribute to its stability and reactivity, making it valuable in various scientific and industrial contexts.

Properties

IUPAC Name

4-chloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2F3N2O2/c17-7-1-2-14(24)23-11-3-5-12(6-4-11)25-15-13(18)8-10(9-22-15)16(19,20)21/h3-6,8-9H,1-2,7H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPREUYVDYBMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCCl)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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